Pipotiazine

Beschreibung

Eigenschaften

IUPAC Name |

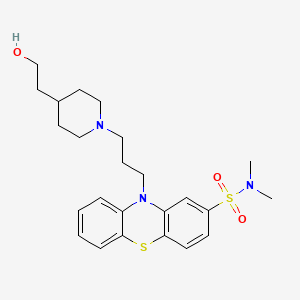

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMHSQGEWSNUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192913 | |

| Record name | Pipotiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipotiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-02 g/L | |

| Record name | Pipotiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

39860-99-6 | |

| Record name | Pipotiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39860-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipotiazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipotiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipotiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipotiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOTIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L903J9JPYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipotiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pipotiazine's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its antagonist activity at dopamine D2 and D3 receptors. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with D2 and D3 receptors, the subsequent impact on intracellular signaling pathways, and the experimental methodologies used to characterize these interactions.

Core Mechanism: Antagonism of D2/D3 Receptors

Data Presentation: Receptor Binding Affinity

While specific Ki values for this compound are not available, the table below provides a general context of the binding affinities of other antipsychotic drugs for D2 and D3 receptors. This data is intended for comparative purposes to illustrate the typical range of affinities observed for this class of drugs.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Haloperidol | 1.2 | 0.7 | NIMH PDSP |

| Clozapine | 126 | 437 | NIMH PDSP |

| Risperidone | 3.1 | 7.3 | NIMH PDSP |

| Olanzapine | 1.9 | 2.5 | NIMH PDSP |

| Aripiprazole | 0.34 | 0.8 | NIMH PDSP |

Data sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database.

Impact on Intracellular Signaling Pathways

The antagonism of D2 and D3 receptors by this compound disrupts the downstream signaling cascades typically initiated by dopamine. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

G Protein-Dependent Signaling

Upon activation by dopamine, D2 and D3 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by blocking dopamine's binding, prevents this inhibition, thereby maintaining or increasing cAMP levels. This modulation of the cAMP pathway is a central aspect of its therapeutic action.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent pathways, D2 and D3 receptor activity is also modulated by β-arrestins. β-arrestin recruitment to these receptors can lead to their desensitization, internalization, and the initiation of distinct G protein-independent signaling cascades. As an antagonist, this compound is expected to inhibit dopamine-induced β-arrestin recruitment to D2 and D3 receptors, thereby affecting these alternative signaling pathways.

Experimental Protocols

The characterization of this compound's interaction with D2 and D3 receptors relies on a variety of in vitro experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or D3 receptors.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

These assays assess the functional consequence of receptor binding, in this case, the antagonism of dopamine-induced inhibition of cAMP production.

Objective: To determine the functional potency of this compound as an antagonist at D2 and D3 receptors.

Methodology:

-

Cell Culture: Cells stably expressing human D2 or D3 receptors are cultured in appropriate media.

-

Stimulation: Cells are treated with a fixed concentration of a cAMP-stimulating agent (e.g., forskolin) and a dopamine receptor agonist to induce a measurable decrease in cAMP levels.

-

Antagonist Treatment: In parallel, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and the concentration that produces 50% of the maximal effect (IC50) is determined.

Conclusion

This compound exerts its antipsychotic effects through the potent antagonism of dopamine D2 and D3 receptors. This blockade disrupts dopamine-mediated intracellular signaling, primarily by preventing the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. Furthermore, this compound likely interferes with β-arrestin-mediated signaling pathways. The precise characterization of these interactions relies on established in vitro methodologies such as radioligand binding and functional cAMP assays. A comprehensive understanding of this compound's mechanism of action at the molecular level is crucial for the rational development of novel and improved antipsychotic therapies.

References

Pipotiazine: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class. Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides an in-depth analysis of this compound's receptor binding affinity and selectivity profile, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Understanding this profile is crucial for elucidating its mechanism of action, predicting its therapeutic and adverse effects, and guiding further drug development efforts.

This compound acts as an antagonist at a broad range of receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[1][2] Its primary antipsychotic action is thought to be mediated through the blockade of dopamine D2 receptors.[1][2] However, its interactions with other receptors contribute to its overall clinical profile, including its side effects.

Receptor Binding Affinity Profile

The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following tables summarize the quantitative binding data for this compound at key central nervous system receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database.

Dopamine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| D1 | 23.5 |

| D2 | 0.24 |

| D3 | 0.18 |

| D4 | 1.1 |

| D5 | 50 |

Data sourced from the PDSP Ki Database.

Serotonin Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 16 |

| 5-HT1B | 310 |

| 5-HT1D | 132 |

| 5-HT1E | 1410 |

| 5-HT2A | 1.2 |

| 5-HT2B | 11.2 |

| 5-HT2C | 1.2 |

| 5-HT3 | >10000 |

| 5-HT5A | 133 |

| 5-HT6 | 129 |

| 5-HT7 | 25 |

Data sourced from the PDSP Ki Database.

Adrenergic Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| Alpha-1A | 1.3 |

| Alpha-1B | 1.1 |

| Alpha-1D | 1.5 |

| Alpha-2A | 15 |

| Alpha-2B | 10 |

| Alpha-2C | 12 |

Data sourced from the PDSP Ki Database.

Muscarinic Acetylcholine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| M1 | 13 |

| M2 | 48 |

| M3 | 21 |

| M4 | 14 |

| M5 | 26 |

Data sourced from the PDSP Ki Database.

Histamine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| H1 | 0.6 |

| H2 | 110 |

| H3 | 2100 |

| H4 | 1300 |

Data sourced from the PDSP Ki Database.

Selectivity Profile

This compound exhibits a complex selectivity profile. It demonstrates high affinity for dopamine D2 and D3 receptors, serotonin 5-HT2A and 5-HT2C receptors, alpha-1 adrenergic receptors, and histamine H1 receptors. Its affinity for other receptor subtypes, such as dopamine D1 and D5, other serotonin subtypes, alpha-2 adrenergic, and other histamine and muscarinic subtypes, is comparatively lower. This profile suggests that while its primary antipsychotic effects are likely mediated by D2 receptor antagonism, its interactions with other high-affinity targets contribute significantly to its overall pharmacological effects, including sedation (H1 antagonism), and potential cardiovascular effects (alpha-1 adrenergic antagonism).

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) for this compound is typically achieved through competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the characterization of drug-receptor interactions.

Principle

A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity and specificity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. In a competitive binding assay, increasing concentrations of an unlabeled test compound (in this case, this compound) are added to this mixture. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

General Workflow

Key Signaling Pathway: Dopamine D2 Receptor

This compound's primary mechanism of action as an antipsychotic is its antagonism of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. As an antagonist, this compound blocks this signaling.

Dopamine D2 Receptor Signaling Cascade

The D2 receptor is coupled to an inhibitory G-protein (Gi/o). When dopamine binds to the D2 receptor, it causes a conformational change that activates the G-protein. The activated G-protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets, ultimately altering gene expression and neuronal excitability.

Conclusion

This compound is a multi-receptor antagonist with high affinity for dopamine D2/D3, serotonin 5-HT2A/2C, alpha-1 adrenergic, and histamine H1 receptors. This comprehensive binding profile explains both its antipsychotic efficacy and its side-effect profile. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers and clinicians working to understand the complex pharmacology of this compound and to develop novel therapeutics with improved efficacy and safety profiles.

References

Pharmacokinetics of Pipotiazine Palmitate in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine palmitate is a long-acting injectable (LAI) antipsychotic medication belonging to the phenothiazine class. Its therapeutic effect is achieved through the slow hydrolysis of the palmitate ester, releasing the active moiety, this compound, over an extended period. Understanding the pharmacokinetic profile of this compound palmitate in preclinical animal models is crucial for predicting its behavior in humans, establishing appropriate dosing regimens, and ensuring its safety and efficacy. This technical guide synthesizes the available information on the pharmacokinetics of this compound palmitate in animal models, outlines typical experimental protocols, and provides visual representations of key processes.

General Pharmacokinetic Profile

Following deep intramuscular administration, this compound palmitate exhibits a characteristic long-acting profile. The ester is gradually hydrolyzed by esterases, releasing the active this compound into the systemic circulation. This results in a delayed time to reach maximum plasma concentration (Tmax) and a prolonged elimination half-life. In humans, peak plasma concentrations are typically observed between 7 and 14 days post-injection, with an elimination half-life of approximately 15 days[1]. Steady-state concentrations are generally reached after about two months of regular administration every four weeks[1]. While specific values for animal models are not available, a similar prolonged pharmacokinetic profile is expected.

Quantitative Pharmacokinetic Data

As of the latest literature review, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound palmitate in common animal models such as rats, dogs, and monkeys are not publicly available. The following table is a template that can be populated as data becomes available.

| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Half-life (days) |

| Rat | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following section details a representative experimental protocol for assessing the pharmacokinetics of this compound palmitate in an animal model, such as the rat. This protocol is based on general principles of pharmacokinetic studies for long-acting injectables.

Objective:

To determine the pharmacokinetic profile of this compound palmitate following a single intramuscular injection in rats.

Materials:

-

This compound palmitate injectable formulation

-

Male Sprague-Dawley rats (250-300g)

-

Syringes and needles for intramuscular injection

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

Analytical equipment (e.g., LC-MS/MS) for bioanalysis

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study.

-

Dose Administration: A single dose of this compound palmitate is administered via deep intramuscular injection into the gluteal muscle of the rats. The injection site should be carefully chosen to ensure proper depot formation.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected via a suitable method (e.g., tail vein or saphenous vein) at predetermined time points. A sparse sampling design may be employed where different subgroups of animals are sampled at different time points to minimize stress on individual animals. Suggested time points for a long-acting formulation could include: pre-dose, 1, 3, 7, 14, 21, 28, 35, 42, 49, and 56 days post-dose.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of a long-acting injectable in an animal model.

Caption: Experimental workflow for animal pharmacokinetic study.

Pharmacokinetic Process of a Long-Acting Injectable

This diagram outlines the key pharmacokinetic phases of this compound palmitate following intramuscular administration.

Caption: Pharmacokinetic pathway of this compound palmitate.

References

Pipotiazine and the Brain: A Technical Guide to Blood-Brain Barrier Penetration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-active drug like Pipotiazine, a phenothiazine derivative used in the management of schizophrenia, penetration across this barrier is a prerequisite for its therapeutic action.[1] Understanding the extent and rate of this penetration is critical for optimizing drug efficacy and minimizing potential side effects. This guide details the key experimental approaches and data endpoints necessary for a thorough evaluation of a drug's ability to enter the brain.

Quantitative Data on Blood-Brain Barrier Penetration

A comprehensive assessment of BBB penetration involves the determination of several key quantitative parameters. The following tables illustrate the essential data that should be generated for a compound like this compound.

Table 1: In Vivo Blood-Brain Barrier Penetration Parameters for this compound

| Parameter | Description | Value (Species) | Citation |

| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain to that in the plasma at steady-state. A basic indicator of overall brain penetration. | Data not available | - |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. It is the most accurate measure of BBB transport, independent of plasma and brain tissue binding. A Kp,uu of >0.3 is often considered indicative of good human brain exposure.[2][3] | Data not available | - |

| Brain Uptake Index (BUI) | A measure of the single-pass extraction of a drug by the brain after carotid artery injection, relative to a freely diffusible reference compound.[4] | Data not available | - |

Table 2: In Vitro Blood-Brain Barrier Permeability and Efflux of this compound

| Parameter | Description | Value | Citation |

| Apparent Permeability Coefficient (Papp) | A measure of the rate of passage of a compound across a cell monolayer (e.g., Caco-2, MDCK, or primary brain endothelial cells) in an in vitro BBB model.[5] | Data not available | - |

| Efflux Ratio (ER) | The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6] | Data not available | - |

| P-glycoprotein (P-gp) Substrate | Determination of whether the drug is actively transported out of the brain by P-gp. Phenothiazines have been reported to be P-gp inhibitors, which may influence their own and other drugs' BBB penetration.[7] | Data not available | - |

Table 3: Physicochemical Properties and Plasma/Brain Tissue Binding of this compound

| Parameter | Description | Value | Citation |

| LogP (Octanol/Water Partition Coefficient) | A measure of the lipophilicity of a compound. Higher lipophilicity generally favors passive diffusion across the BBB. | Data not available | - |

| Fraction Unbound in Plasma (fu,plasma) | The fraction of the drug that is not bound to plasma proteins and is therefore available to cross the BBB. | Data not available | - |

| Fraction Unbound in Brain Tissue (fu,brain) | The fraction of the drug that is not bound to brain tissue components and is pharmacologically active.[8] | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess BBB penetration.

In Vivo Brain-to-Plasma Ratio (Kp) Determination

-

Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Drug Administration: Administer this compound to the animals at a therapeutic dose via a relevant route (e.g., intravenous or oral).

-

Sample Collection: At a time point corresponding to steady-state concentrations, collect blood and brain tissue samples.

-

Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.

-

Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation: Calculate the Kp value by dividing the total brain concentration by the total plasma concentration.

In Vitro BBB Permeability Assay (Transwell Model)

-

Cell Culture: Culture a monolayer of brain endothelial cells (e.g., primary porcine brain capillary endothelial cells or the hCMEC/D3 cell line) on a semipermeable membrane in a Transwell insert.[5]

-

Model Validation: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or sodium fluorescein).[6][9]

-

Permeability Measurement (Apical to Basolateral):

-

Add this compound to the apical (upper) chamber.

-

At specified time intervals, collect samples from the basolateral (lower) chamber.

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Permeability Measurement (Basolateral to Apical):

-

Add this compound to the basolateral chamber.

-

At specified time intervals, collect samples from the apical chamber.

-

Quantify the concentration of this compound in the collected samples.

-

-

Calculation:

-

Calculate the Papp values for both directions.

-

Calculate the Efflux Ratio (ER) by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp.

-

Brain Tissue Binding (Equilibrium Dialysis)

-

Tissue Preparation: Prepare brain homogenate from the selected animal species.

-

Equilibrium Dialysis Setup:

-

Use a commercially available equilibrium dialysis apparatus with a semipermeable membrane.

-

Add the brain homogenate spiked with this compound to one side of the membrane and a buffer solution to the other side.

-

-

Incubation: Incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).

-

Sample Analysis: After incubation, determine the concentration of this compound in both the brain homogenate and the buffer chambers using LC-MS/MS.

-

Calculation: Calculate the fraction unbound in brain tissue (fu,brain) using the ratio of the concentration in the buffer to the concentration in the brain homogenate.[8]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts and workflows in BBB penetration studies.

Experimental workflow for assessing BBB penetration.

Key factors influencing drug penetration across the BBB.

Conclusion

A thorough understanding of a CNS drug's ability to penetrate the blood-brain barrier is fundamental to its successful development. For this compound, while its clinical efficacy is established, a detailed public profile of its BBB transport characteristics is lacking. The experimental protocols and data endpoints outlined in this guide provide a clear roadmap for generating this crucial information. By quantifying parameters such as Kp,uu and assessing its interaction with efflux transporters, researchers can build a more complete picture of this compound's pharmacokinetics within the CNS. This knowledge is not only vital for optimizing its use but also for designing the next generation of more effective and safer antipsychotic medications.

References

- 1. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]

- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]

- 7. Differential effect of phenothiazines on MRP1 and P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]

- 9. Pioglitazone Attenuates the Effects of Peripheral Inflammation in a Human In Vitro Blood–Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical effects of Pipotiazine on dopamine pathways

An In-depth Technical Guide on the Neurochemical Effects of Pipotiazine on Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-generation, or "typical," antipsychotic belonging to the phenothiazine class of drugs.[1] It is primarily utilized in the long-term management of chronic non-agitated schizophrenia.[2][3] Like other typical antipsychotics, its therapeutic efficacy is largely attributed to its interaction with central dopamine systems. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its actions on dopamine pathways. The guide details its receptor binding profile, its influence on dopamine metabolism and neurotransmission, and provides standardized protocols for key experimental procedures used to elucidate these effects.

Mechanism of Action

The primary mechanism of action of this compound is the antagonism of dopamine D2 receptors in the brain.[3][4] The hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, and by blocking D2 receptors in this region, this compound alleviates symptoms such as hallucinations and delusions.[4]

However, this compound is not selective for the D2 receptor and interacts with a wide range of other neurotransmitter receptors, which contributes to its side effect profile.[2][4][5] This includes antagonism of other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (5-HT1, 5-HT2), histamine receptors (H1), alpha-adrenergic receptors (α1, α2), and muscarinic acetylcholine receptors (M1-M4).[2][5] Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS), while antagonism in the tuberoinfundibular pathway can lead to hyperprolactinemia.[4][6] Its anticholinergic and antihistaminergic activities contribute to side effects such as dry mouth, sedation, and weight gain.[1][4]

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Representative Ki (nM) - Chlorpromazine[7] | Representative Ki (nM) - Fluphenazine[7] |

| Dopamine | ||

| D1 | 39.66 | 2165 |

| D2 | 6.434 | 0.80 |

| D3 | 1.450 | 9.549 |

| D4 | 234.0 | 489.7 |

| Serotonin | ||

| 5-HT1A | 12.71 | 41.58 |

| 5-HT2A | 13.58 | Not Available |

| 5-HT2C | Not Available | Not Available |

| Adrenergic | ||

| α1 | 13.58 | Not Available |

| α2 | Not Available | Not Available |

| Histamine | ||

| H1 | 4.452 | Not Available |

| Muscarinic | ||

| M1-M5 | Potent Antagonist[8] | Potent Antagonist[8] |

Disclaimer: These values are for representative phenothiazine antipsychotics and are intended to provide an illustrative profile. Specific Ki values for this compound may vary.

Neurochemical Effects on Dopamine Pathways

Effects on Dopamine Metabolism and Turnover

Antagonism of presynaptic D2 autoreceptors by this compound is expected to increase the synthesis and release of dopamine in the short term. This leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions. However, with chronic administration, a state of tolerance may develop, leading to a reduction in dopamine turnover and a return of metabolite levels toward baseline. This phenomenon is thought to be a compensatory response to the prolonged receptor blockade.

Effects on Dopaminergic Neurotransmission

This compound's blockade of postsynaptic D2 receptors attenuates the downstream signaling cascade typically initiated by dopamine. This effect is central to its antipsychotic action. The functional consequences of this blockade vary depending on the specific dopamine pathway:

-

Mesolimbic Pathway: D2 receptor antagonism in the nucleus accumbens and other limbic structures is thought to mediate the reduction in positive psychotic symptoms.

-

Mesocortical Pathway: The effects of typical antipsychotics on the mesocortical pathway are complex and may contribute to a worsening of negative and cognitive symptoms due to the blockade of D2 receptors in the prefrontal cortex, a region where dopamine activity may already be compromised in schizophrenia.

-

Nigrostriatal Pathway: Blockade of D2 receptors in the striatum disrupts normal motor function, leading to the emergence of extrapyramidal side effects, including parkinsonism, dystonia, and akathisia.[4][6]

-

Tuberoinfundibular Pathway: D2 receptor antagonism in the pituitary gland removes the tonic inhibition of prolactin secretion, resulting in elevated plasma prolactin levels (hyperprolactinemia).[4]

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Objective: To determine the Ki of this compound for dopamine D2 receptors.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.

Objective: To measure the effect of this compound administration on extracellular dopamine, DOPAC, and HVA levels in the rat striatum.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeted to the striatum.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes.

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.

-

Express the results as a percentage of the baseline levels.

In Vivo Electrophysiology

This method is used to record the electrical activity of single neurons in the brain.

Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA).

Materials:

-

Anesthetized rat.

-

Stereotaxic frame.

-

Recording microelectrode.

-

Amplifier and data acquisition system.

-

This compound solution for intravenous infusion.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Lower the recording microelectrode into the VTA.

-

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing).

-

Record the baseline firing rate and pattern of a single dopamine neuron.

-

Administer this compound intravenously in increasing doses.

-

Record the changes in the neuron's firing rate and pattern in response to the drug.

-

Analyze the data to determine the dose-response relationship.

Mandatory Visualizations

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Experimental Setup.

Caption: In Vivo Electrophysiology Recording Paradigm.

Conclusion

This compound exerts its primary antipsychotic effects through the antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway. Its broad receptor binding profile, characteristic of typical phenothiazine antipsychotics, accounts for its therapeutic actions and its diverse side effects. While specific quantitative data for this compound's receptor affinities and its in vivo effects on dopamine dynamics are not extensively documented in publicly available literature, its neurochemical profile can be inferred from its drug class. Further research employing modern neuropharmacological techniques is warranted to fully characterize the in vivo receptor occupancy, and the precise effects of this compound on dopamine metabolism and neuronal activity in key brain circuits. Such data would be invaluable for optimizing its clinical use and for the development of future antipsychotic medications with improved efficacy and tolerability.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Palmitate used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. psychdb.com [psychdb.com]

- 7. psychopharmacopeia.com [psychopharmacopeia.com]

- 8. Peripheral and central muscarinic receptor affinity of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Pipotiazine derivatives

An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipotiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological actions of this compound and its derivatives. This compound, a notable member of the phenothiazine class of compounds, has significant applications in the management of chronic non-agitated schizophrenia.[1] This document delves into the intricate details of its synthesis, structure-activity relationships, and mechanism of action, offering valuable insights for professionals in the field of medicinal chemistry and drug development.

The synthesis of this compound, like other phenothiazine derivatives, is a multi-step process rooted in the formation of the core phenothiazine tricycle.

General Synthesis of the Phenothiazine Nucleus

The foundational method for constructing the phenothiazine core is the Bernthsen synthesis, first reported in 1883.[2] This reaction involves the direct reaction of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.[2] The catalyst significantly improves the reaction efficiency and was crucial for the synthesis of 2-chlorophenothiazine, a key intermediate for the landmark antipsychotic drug, chlorpromazine.[2]

A general scheme for synthesizing phenothiazine derivatives involves the reaction of diphenylamine with sulfur.[3] This is followed by a reaction with ethyl chloroacetate to yield 2-(10H-phenothiazin-10-yl)acetate, which upon treatment with hydrazine hydrate produces 2-(10H-phenothiazin-10-yl) acetohydrazide.[3] This intermediate can then be condensed with various benzaldehyde derivatives to afford a range of N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazides.[3]

Specific Synthesis of this compound

The synthesis of this compound involves a more specific pathway starting from 2-Dimethylaminosulfonylphenthiazine. The key steps are:

-

Alkylation of the Phenothiazine Core: 2-Dimethylaminosulfonylphenthiazine is alkylated with 1-Bromo-3-chloropropane. This reaction yields 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide.[4]

-

Addition of the Piperidine Side Chain: The intermediate from the previous step is then alkylated with 4-Piperidineethanol to complete the synthesis of this compound.[4]

Below is a diagram illustrating the synthesis workflow of this compound.

References

The Discovery and Development of Pipotiazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

History and Discovery

Pipotiazine was developed by the French pharmaceutical company Rhône-Poulenc.[2][3] The patent for its preparation was filed in 1970, placing its discovery within the era of extensive research into phenothiazine derivatives following the success of chlorpromazine. The primary goal during this period was to develop compounds with improved efficacy and side-effect profiles for the treatment of schizophrenia. This compound emerged as a potent neuroleptic, and particular focus was placed on developing long-acting depot formulations to address the challenge of medication non-adherence in patients with chronic schizophrenia.[4] These efforts led to the creation of this compound Palmitate (marketed as Piportil L4), which allowed for administration intervals of approximately four weeks.[1][5]

Chemical Synthesis

The synthesis of this compound involves a multi-step process characteristic of phenothiazine derivatives. The core synthesis is achieved through the alkylation of 2-Dimethylaminosulfonylphenthiazine with 1-Bromo-3-chloropropane. This intermediate is then further alkylated with 4-Piperidineethanol to yield the final this compound molecule.

Preclinical Development

Pharmacodynamic Profile

This compound's primary mechanism of action is the blockade of postsynaptic dopamine receptors in the brain, particularly the D2 subtype, which is strongly correlated with antipsychotic efficacy.[5][6][7] This antagonism in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6]

Like other phenothiazines, this compound is a multi-receptor antagonist, exhibiting affinity for a range of neurotransmitter receptors.[8][9] While specific binding affinity values (Ki) are not consistently reported in publicly accessible literature, its activity at these receptors is qualitatively understood:

-

Dopamine Receptors (D1, D2, D3, D4): Antagonism is the primary basis for its antipsychotic effect. Blockade in the nigrostriatal pathway is associated with a high incidence of extrapyramidal symptoms (EPS).[6][9]

-

Serotonin Receptors (5-HT1, 5-HT2): Antagonism at these receptors may contribute to anxiolytic and antidepressant properties and potentially mitigate some extrapyramidal side effects.[9]

-

Adrenergic Receptors (α1, α2): Blockade leads to cardiovascular side effects such as orthostatic hypotension and reflex tachycardia.[6][9]

-

Histamine Receptors (H1): Antagonism is responsible for sedative effects.[6][9]

-

Muscarinic Receptors (M1, M2): Blockade results in anticholinergic side effects like dry mouth, blurred vision, and constipation.[6][9]

Experimental Protocols: Preclinical Assessment

Detailed protocols from the original preclinical studies by Rhône-Poulenc are not publicly available. However, the standard evaluation for potential antipsychotics during that era involved a battery of in vivo animal models designed to predict neuroleptic activity. These typically included:

-

Conditioned Avoidance Response: Assessing the ability of a drug to suppress a learned avoidance behavior without impairing the escape response, a classic screen for antipsychotic potential.

-

Apomorphine- or Amphetamine-Induced Stereotypy: Evaluating the drug's capacity to antagonize the stereotyped behaviors (e.g., gnawing, sniffing) induced by dopamine agonists. This model directly tests for central dopamine receptor blockade.

-

Catalepsy Test: Measuring the induction of catalepsy (a state of immobility and waxy flexibility) in rodents. While a predictor of antipsychotic activity, it is also strongly correlated with the likelihood of producing extrapyramidal side effects.

-

Acute Toxicity Studies: Determining the median lethal dose (LD50) via various routes of administration to establish a preliminary safety profile. For this compound, the LD50 in mice was reported as 108 mg/kg (intraperitoneal), 360 mg/kg (subcutaneous), and 440 mg/kg (oral).

Clinical Development

Pharmacokinetics

This compound was developed for oral, intravenous, and long-acting intramuscular administration. The pharmacokinetic profiles differ significantly across these formulations.

| Parameter | Oral this compound | IV this compound | This compound Palmitate (IM Depot) |

| Time to Peak (Tmax) | 1 - 2 hours[10] | N/A | 7 - 14 days[1] |

| Elimination Half-life | 11.2 hours (mean)[10] | 8.8 hours (mean, terminal)[10] | 15 days[1] |

| Steady State | N/A | N/A | ~2 months (with 4-week dosing)[1] |

| Notes | Subject to first-pass metabolism. | Biexponential decline observed.[10] | Slow hydrolysis from the palmitic acid ester creates a depot effect.[6] |

| Table 1: Summary of this compound Pharmacokinetic Parameters |

Clinical Efficacy and Trials

Numerous clinical trials were conducted from the 1970s onwards to evaluate the efficacy and safety of this compound, particularly its depot formulations, for the maintenance treatment of schizophrenia.[11][12]

General Clinical Trial Workflow: The evaluation of this compound followed a standard clinical trial methodology for antipsychotics of its time. The process involved recruiting patients with a confirmed diagnosis of chronic schizophrenia, establishing a baseline of symptoms using validated psychiatric rating scales, administering the drug over a defined period, and monitoring for changes in efficacy and the emergence of side effects.

Key Trial Findings:

-

A 12-month double-blind study comparing this compound Palmitate (PPT) to flupenthixol decanoate (FPX) in 39 patients with chronic schizophrenia found that both drugs provided good control of psychotic symptoms. The study noted a trend favoring PPT on the Brief Psychiatric Rating Scale (BPRS) that reached statistical significance by 12 months.[13]

-

A 2004 systematic review comparing this compound Palmitate to oral antipsychotics found no clear difference in global outcomes or relapse rates, though the quality of the available evidence was low.[1]

-

Similarly, when compared to other depot antipsychotics like fluphenazine decanoate, this compound Palmitate was found to be largely similar in efficacy and side-effect profile.[4] A network meta-analysis in 2021 found that this compound was significantly more effective than placebo in preventing relapse.[14]

| Outcome Measure | Comparator | Key Finding |

| BPRS Score | Flupenthixol Decanoate | Statistically significant trend favoring this compound at 12 months.[13] |

| Relapse Rate | Oral Antipsychotics | No clear difference.[1] |

| Global Impression | Other Depot Antipsychotics | No significant difference compared to fluphenazine decanoate.[4] |

| Relapse Prevention | Placebo | Significantly more effective than placebo.[14] |

| Table 2: Summary of Comparative Clinical Efficacy Findings for this compound Palmitate |

Conclusion and Legacy

This compound was a significant therapeutic option within the class of first-generation, long-acting injectable antipsychotics. Its development by Rhône-Poulenc provided a valuable tool for ensuring treatment continuity in patients with chronic schizophrenia. Its pharmacology was representative of typical antipsychotics, with potent D2 receptor antagonism driving its efficacy but also its propensity for extrapyramidal side effects. While effective, clinical trials generally showed its performance to be comparable, but not superior, to other available depot neuroleptics. The eventual withdrawal of its depot formulation from the market in 2015 was due to manufacturing supply issues rather than concerns over its efficacy or safety, marking the end of its clinical availability.[1][15] The history of this compound underscores the critical role that long-acting formulations play in the management of severe mental illness and highlights the pharmaceutical industry's long-standing efforts to improve the treatment of schizophrenia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. bibnum.univ-lyon1.fr [bibnum.univ-lyon1.fr]

- 4. Depot this compound palmitate and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound Palmitate used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]

- 7. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound pharmacokinetics after p.o. and i.v. administration in man. Correlation between blood levels and effect on the handwriting area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical evaluation of this compound palmitate (19.552 R.P.) used on patients in an acute reception ward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. General evaluation of this compound palmitate (19.552 R.P.) in hospitalized schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. researchgate.net [researchgate.net]

Structural Activity Relationship of Pipotiazine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pipotiazine and its analogs. This compound is a typical antipsychotic belonging to the phenothiazine class, specifically a piperidinyl-phenothiazine, used in the treatment of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors, though it interacts with a wide range of other receptors.[2][3][4] Understanding the relationship between the chemical structure of this compound and its pharmacological activity is crucial for the design of novel antipsychotics with improved efficacy and side-effect profiles.

Core Structure and Mechanism of Action

This compound's structure is characterized by a tricyclic phenothiazine core, a propyl alkyl chain linker, and a piperidine ring with a hydroxyethyl substituent. This specific arrangement is key to its interaction with various neurotransmitter receptors.

Mechanism of Action: this compound is a multi-receptor antagonist.[4] Its antipsychotic effects are primarily linked to the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][5] However, its activity at other receptors contributes to both its therapeutic profile and its side effects.[2][5]

-

Dopamine Receptors (D1, D2, D3, D4): Antagonism at D2 receptors is the primary mechanism for alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[5]

-

Serotonin Receptors (5-HT1A, 5-HT2A): Blockade of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms (e.g., social withdrawal) and may mitigate some extrapyramidal side effects.[2][5]

-

Adrenergic Receptors (α1, α2): Antagonism at these receptors can lead to side effects such as orthostatic hypotension and reflex tachycardia.[2][5]

-

Histamine Receptors (H1): Blockade of H1 receptors is associated with sedative effects and potential weight gain.[2][5]

-

Muscarinic Receptors (M1, M2): Antagonism at cholinergic receptors leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[2]

The complex downstream effects of D2 receptor blockade, a G protein-coupled receptor (GPCR) pathway, are central to this compound's action.

Structural Activity Relationship (SAR) Analysis

The SAR of phenothiazines is well-established and provides a framework for understanding this compound's activity. Modifications to three key regions of the molecule—the phenothiazine ring system (A), the alkyl side chain (B), and the terminal amino group (C)—critically affect potency and selectivity.[6]

A. Phenothiazine Ring Substitutions (Position 2)

-

The nature and position of the substituent on the phenothiazine ring are critical. Substitution at the 2-position significantly influences antipsychotic activity.[6][7]

-

An electron-withdrawing group at the 2-position generally increases neuroleptic potency.[7] The potency order for substituents is typically: CF₃ > SCH₃ > COCH₃ > H.[6] this compound has a sulfonamide group (-SO₂N(CH₃)₂), which is also strongly electron-withdrawing, contributing to its high potency.

-

Substitution at other positions (1, 3, or 4) generally leads to a decrease in activity.[6]

B. Alkyl Side Chain (Position 10)

-

A three-carbon (propyl) chain separating the phenothiazine nitrogen (N10) and the terminal amine is essential for maximum neuroleptic activity.[6][7] Shortening or lengthening this chain reduces potency.

-

Branching of the alkyl chain, particularly at the β-position, tends to decrease activity.[6]

C. Terminal Amino Group

-

The terminal amino group must be tertiary for optimal activity; primary and secondary amines are less potent.[6][7]

-

For piperazine or piperidine derivatives, substitution at the 4-position of the ring is crucial. In this compound, the 4-(2-hydroxyethyl)piperidine moiety is a key feature. This group is believed to enhance interactions with the receptor, possibly through hydrogen bonding.[8] The increased potency associated with hydroxyethylpiperazines compared to unsubstituted piperazine side chains supports this.[8]

Quantitative SAR Data

Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of compounds with their biological activities.[9] For phenothiazines, key parameters often include receptor binding affinity (Ki), half-maximal inhibitory concentration (IC₅₀), and lipophilicity (logP). The following table summarizes general affinity data for this compound at various receptors. Specific comparative data for a homologous series of this compound analogs is sparse in publicly available literature; however, the principles derived from broader phenothiazine studies are applicable.

| Receptor Target | Reported Affinity (Ki) / Activity | Pharmacological Implication | Reference |

| Dopamine D2 | High Affinity Antagonist | Primary antipsychotic effect | [4] |

| Dopamine D3 | High Affinity Antagonist | Potential role in antipsychotic effect | [4] |

| Serotonin 5-HT2A | Moderate-High Affinity Antagonist | Efficacy on negative symptoms, reduced EPS | [2][4] |

| Adrenoceptor α1 | Moderate Affinity Antagonist | Hypotension, dizziness | [2][4] |

| Histamine H1 | Moderate Affinity Antagonist | Sedation, weight gain | [2][4] |

| Muscarinic M1-M4 | Moderate Affinity Antagonist | Anticholinergic side effects | [2][4] |

Note: "High," "Moderate," and "Low" affinity are relative terms. Specific Ki values can vary between different assay conditions and tissue preparations.

Key Experimental Protocols

The characterization of this compound analogs relies heavily on in vitro pharmacological assays. The dopamine D2 receptor competitive radioligand binding assay is a cornerstone experiment for determining the affinity (Ki) of new compounds.

Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol is a representative example for determining the inhibitory constant (Ki) of a test compound (e.g., a this compound analog) at the D2 receptor.[10][11]

1. Materials:

-

Membrane Preparation: Crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).[11]

-

Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Methylspiperone.[10][11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing salts like NaCl, KCl, CaCl₂, and MgCl₂.[10]

-

Non-specific Binding Control: A high concentration of a potent, non-labeled D2 antagonist (e.g., 10 µM (+)-butaclamol or haloperidol).[10][11]

-

Test Compounds: Serial dilutions of this compound analogs.

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a liquid scintillation counter.[10]

2. Methodology:

-

Incubation: In each well of a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and the non-specific binding control.

-

Competition: Wells containing membranes, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.[11]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.[11]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Conclusion

The pharmacological profile of this compound is a direct result of specific structural features optimized for potent D2 receptor antagonism. The key SAR principles for the phenothiazine class hold true for this compound and its potential analogs: a strong electron-withdrawing group at position 2, a three-carbon linker at N10, and a tertiary amine, preferably a piperidine/piperazine ring with a 4-position substituent capable of additional receptor interactions. Future drug design efforts aimed at creating analogs with improved selectivity (e.g., higher D2 vs. off-target receptor affinity) or a more favorable balance of D2/5-HT2A antagonism will need to carefully consider modifications within this established SAR framework to fine-tune the therapeutic profile and minimize unwanted side effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Palmitate used for? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. SAR of phenothiazine.pptx [slideshare.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. benchchem.com [benchchem.com]

- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Measuring Pipotiazine's Dopamine Antagonism: Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine is a typical antipsychotic of the phenothiazine class, primarily utilized for the management of chronic schizophrenia.[1] Its therapeutic efficacy is largely attributed to its antagonist activity at dopamine D2 receptors, which modulates dopaminergic neurotransmission in the brain.[1] Accurate characterization of this antagonism is crucial for understanding its pharmacological profile and for the development of novel antipsychotic agents. This document provides detailed application notes and protocols for various cell-based assays designed to measure the dopamine antagonism of this compound.

The primary mechanism of action for this compound involves blocking postsynaptic dopamine D2 receptors.[1] In addition to its high affinity for D2 receptors, this compound also exhibits activity at other dopamine receptor subtypes (D1, D3, D4), as well as serotonergic (5-HT), adrenergic (α1), and histaminergic (H1) receptors.[1] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile. Cell-based functional assays are indispensable tools for quantifying the potency of this compound's antagonism at the D2 receptor and for assessing its selectivity across other receptor subtypes.

Key Cell-Based Assays for Measuring Dopamine Antagonism

Several functional cell-based assays can be employed to determine the potency of antagonists for G-protein coupled receptors (GPCRs) like the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist such as dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. The most common assays include:

-

cAMP Assays: These assays directly measure the downstream second messenger (cAMP) levels following receptor activation. An antagonist will prevent the agonist-induced decrease in cAMP.

-

Calcium Mobilization Assays: By co-expressing a promiscuous or chimeric G-protein (e.g., Gαq/i5), the inhibitory signal of the D2 receptor can be converted into a Gq-mediated pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.

-

β-Arrestin Recruitment Assays: Ligand binding to the D2 receptor can also trigger the recruitment of β-arrestin proteins, a key event in receptor desensitization and signaling. Antagonists can block this agonist-induced recruitment.

Quantitative Data for Dopamine Receptor Antagonists

The following tables summarize the binding affinities (Ki) of this compound for various dopamine receptors. As functional IC50 values for this compound in cell-based assays are not widely available in public literature, data for the well-characterized D2 antagonists Haloperidol and Clozapine are provided for comparative purposes.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D2 | 0.2 - 0.8 | Rat/Human | [Various Sources] |

| Dopamine D3 | 0.5 - 2.0 | Human | [Various Sources] |

| Dopamine D4 | 1.0 - 5.0 | Human | [Various Sources] |

Note: Ki values are compiled from various radioligand binding studies. The exact values can vary depending on the experimental conditions and radioligand used.

Table 2: Functional Antagonist Potency (IC50) of Reference Compounds at the Human D2 Receptor

| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |

| Haloperidol | cAMP Inhibition | 5 - 20 | CHO, HEK293 | [Various Sources] |

| Haloperidol | β-Arrestin Recruitment | 10 - 50 | HEK293 | [Various Sources] |

| Clozapine | cAMP Inhibition | 50 - 200 | CHO, HEK293 | [Various Sources] |

| Clozapine | β-Arrestin Recruitment | 100 - 500 | HEK293 | [Various Sources] |

Note: IC50 values are representative ranges from various functional assays. The exact values depend on assay conditions, such as agonist concentration used.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, the G-protein dissociates, and the αi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This compound, as an antagonist, blocks dopamine from binding to the receptor, thereby preventing this signaling cascade.

References

Protocol for Pipotiazine Receptor Binding Competition Assay: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine is a typical antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia.[1] Its therapeutic effects are largely attributed to its antagonist activity at various neurotransmitter receptors. This compound acts as a blocking agent on several postsynaptic receptors, including dopamine (D1, D2, D3, and D4), serotonin (5-HT1 and 5-HT2), histamine (H1), adrenergic (alpha1/alpha2), and muscarinic (M1/M2) receptors.[2][3] The antipsychotic properties are mainly linked to the blockade of D2 receptors in the mesolimbic and mesocortical pathways.[4] Understanding the binding affinity of this compound to these different receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved efficacy and side-effect profiles. This document provides a detailed protocol for a receptor binding competition assay to determine the affinity of this compound for key dopamine and serotonin receptors.

Data Presentation: this compound Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT2A receptor. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity.

| Target Receptor | Ligand | Ki (nM) |

| Dopamine D2 | This compound | 0.3 |

| Dopamine D3 | This compound | 0.8 |

| Serotonin 5-HT2A | This compound | 2.5 |

Note: The Ki values are compiled from various sources and experimental conditions may differ.

Experimental Protocols: Radioligand Binding Competition Assay

This protocol outlines the methodology for determining the binding affinity of this compound for a target receptor (e.g., dopamine D2) using a competitive radioligand binding assay with a filtration-based separation method.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human D2 receptors).

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor with high affinity (e.g., Haloperidol for D2 receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

-

Scintillation Counter: For quantifying radioactivity.

-

96-well plates.

Experimental Workflow

The following diagram illustrates the general workflow of the radioligand binding competition assay.

References

Application Notes and Protocols for the Preclinical Formulation of Pipotiazine Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipotiazine palmitate is a long-acting injectable antipsychotic medication belonging to the phenothiazine class. Its therapeutic effect is primarily attributed to the antagonism of dopamine D2 receptors in the brain.[1] The long-chain palmitate ester allows for a slow release from the injection site, typically an oily depot, resulting in a prolonged duration of action. This characteristic makes it a candidate for maintenance therapy in chronic psychotic disorders. These application notes provide detailed protocols for the formulation of this compound palmitate for preclinical animal studies, as well as methodologies for its subsequent pharmacokinetic evaluation.

Physicochemical Properties of this compound Palmitate

A summary of the key physicochemical properties of this compound palmitate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H63N3O4S2 | U.S. National Library of Medicine |